molecular formula C20H22N2O2 B13314316 rel-2,2'-((1E,1'E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

rel-2,2'-((1E,1'E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

Cat. No.: B13314316
M. Wt: 322.4 g/mol
InChI Key: WCSLPBBQHFXWBW-HDICACEKSA-N
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Description

rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol: is a complex organic compound with the molecular formula C20H22N2O2. It is known for its unique structure, which includes a cyclohexane ring and two azanylylidene groups. This compound is primarily used in research and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the reaction of cyclohexane-1,2-diamine with benzaldehyde under specific conditions. The reaction is carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial production methods involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines .

Scientific Research Applications

rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its azanylylidene groups can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((1E,1’E)-(((1R,2R)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
  • 2,2’-((1E,1’E)-(((1R,2S)-1,2-Di-p-tolylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

Uniqueness

rel-2,2’-((1E,1’E)-(((1R,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is unique due to its specific stereochemistry and the presence of the cyclohexane ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C20H22N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2/t17-,18+

InChI Key

WCSLPBBQHFXWBW-HDICACEKSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O

Origin of Product

United States

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